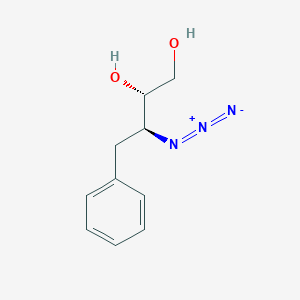

(2S,3S)-3-azido-4-phenylbutane-1,2-diol

Description

(2S,3S)-3-Azido-4-phenylbutane-1,2-diol is a chiral diol derivative featuring a butane backbone with hydroxyl groups at positions 1 and 2, an azido group at position 3, and a phenyl substituent at position 4. Its stereochemistry at C2 and C3 (both S-configuration) is critical for its reactivity and application in asymmetric synthesis, particularly as an intermediate in pharmaceuticals.

Synthesis and Stability: The compound is synthesized via multistep routes involving azido-protection strategies. However, highlights that Roche abandoned an azido-protected derivative due to stability concerns, favoring sulfate or epoxide-protected alternatives for downstream coupling reactions .

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S,3S)-3-azido-4-phenylbutane-1,2-diol |

InChI |

InChI=1S/C10H13N3O2/c11-13-12-9(10(15)7-14)6-8-4-2-1-3-5-8/h1-5,9-10,14-15H,6-7H2/t9-,10+/m0/s1 |

InChI Key |

JTCZSTHUGMZUHS-VHSXEESVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CO)O)N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions: Azido vs. Amino vs. Sulfate

Table 1: Comparison of Functional Group Impact

- Azido vs. Amino: The azido group’s instability contrasts with the amino group’s robustness. For instance, the adamantyl-substituted amino-diol in forms stable crystalline salts (melting point 235°C) due to hydrogen-bond networks involving chloride and water .

- Sulfate Protection : Sulfate groups improve stability and facilitate coupling reactions, as seen in Bristol Myers Squibb’s chemoenzymatic synthesis of chiral epoxides .

Structural Analogues: Phenyl vs. Adamantyl vs. Cyclohexane Derivatives

Table 2: Substituent Effects on Physical Properties

- Phenyl vs. Adamantyl: The bulky adamantyl group in promotes crystallinity through nonpolar layer stacking, while phenyl groups may hinder crystallization due to planar geometry.

- Cyclohexane Derivatives : describes diazido-cyclohexane diols with tert-butyldimethylsilyl (TBS) protection, which improves solubility and handling compared to linear butane analogs .

Key Research Findings

Instability of Azido Groups : Roche’s discontinuation of azido-diol routes highlights the need for alternative protecting groups in industrial applications .

Hydrogen-Bond Networks: Adamantyl-amino-diols exhibit robust crystalline structures via chloride-water H-bonding, a feature absent in azido analogs .

Enzymatic vs. Chemical Synthesis : Microbial reduction offers superior stereocontrol compared to traditional Grignard methods, though scalability varies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.